1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core substituted with a 4-methylbenzyl group. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring system. The specific reaction conditions may vary, but common reagents include hydrochloric acid or trifluoroacetic acid as catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid facilitate electrophilic substitution reactions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted tetrahydroisoquinolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways may vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline
- 1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H19N |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19N/c1-13-6-8-14(9-7-13)12-17-16-5-3-2-4-15(16)10-11-18-17/h2-9,17-18H,10-12H2,1H3 |
InChI Key |
CTUZJKNLQIUERD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C3=CC=CC=C3CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.